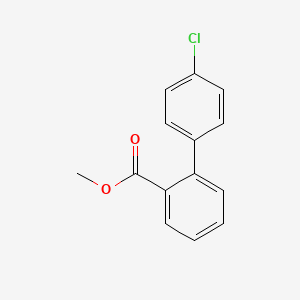

Methyl 2-(4-chlorophenyl)benzoate

Description

Methyl 2-(4-chlorophenyl)benzoate is an ester derivative of benzoic acid, featuring a 4-chlorophenyl substituent at the 2-position of the benzene ring. Its molecular formula is C₁₄H₁₁ClO₂, with a molar mass of 246.69 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds or as a building block for pharmaceuticals and agrochemicals. Its structure combines the steric and electronic effects of the chlorophenyl group with the ester functionality, influencing reactivity and physicochemical properties such as solubility and melting point .

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEHQYYSOYTBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorophenyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(4-chlorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-chlorophenyl)benzoic acid.

Reduction: 2-(4-chlorophenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorophenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Comparison of Chlorobenzoate Derivatives

| Compound | Molecular Formula | Substituent Position | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | C₁₄H₁₁ClO₂ | 2-(4-Cl-phenyl) | 246.69 | High lipophilicity, intermediate reactivity |

| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 4-Cl | 170.59 | High symmetry, higher melting point |

| Methyl 2-chlorobenzoate | C₈H₇ClO₂ | 2-Cl | 170.59 | Lower solubility, steric hindrance |

2.2 Halogen-Substituted Analogs

- Methyl 4-Chloro-2-Fluorobenzoate (): This compound (C₈H₆ClFO₂, 188.58 g/mol) incorporates both chlorine and fluorine substituents. Its smaller size reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .

- 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate (): Features a 4-hydroxybenzoate group and an oxoethyl linker. The hydroxy group increases polarity and hydrogen-bonding capacity, making it more water-soluble than the methyl ester analog. This structural difference is critical in applications like photo-removable protecting groups .

2.3 Piperazinyl Derivatives

Compounds such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3 in ) incorporate a quinoline-piperazine scaffold. These derivatives exhibit:

- Enhanced Biological Activity : The piperazine moiety may improve binding to biological targets (e.g., enzymes or receptors).

- Complex Characterization : ¹H NMR and HRMS data () confirm structural integrity, but the extended conjugated system reduces solubility compared to simpler benzoates .

2.4 Functionalized Derivatives

- Methyl 4-chloro-2-(2-chloroacetamido)benzoate (): The addition of a chloroacetamido group at the 2-position introduces a reactive site for further functionalization. This contrasts with the inert ester group in this compound, highlighting divergent synthetic utility .

Key Research Findings

- Synthetic Utility : this compound serves as a versatile precursor for pharmaceuticals, whereas analogs like C3 () are tailored for specific bioactivity.

- Property Modulation : Substituent position and identity (e.g., fluorine vs. chlorine) significantly alter electronic and steric profiles, impacting reactivity and application scope .

- Analytical Consistency : Structural confirmation via ¹H NMR and HRMS () is standard across analogs, ensuring reliability in synthetic workflows .

Biological Activity

Methyl 2-(4-chlorophenyl)benzoate is an organic compound with notable biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate group with a para-chlorophenyl substitution. Its chemical structure contributes to its lipophilicity and reactivity, influencing its interactions with biological systems. The presence of the chlorine atom enhances its potential to engage with various biological targets, including enzymes and receptors involved in inflammatory pathways.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. For instance, a study showed that this compound effectively reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting a mechanism through which it alleviates inflammation.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites on enzymes involved in inflammatory processes, thereby inhibiting their activity.

- Receptor Modulation : It may interact with specific receptors that regulate pain and inflammation, leading to decreased sensitivity to pain stimuli.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage and cell death .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, this compound was administered to evaluate its anti-inflammatory effects. Results showed a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated subjects.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound exhibited faster healing times and reduced infection rates compared to those receiving standard antibiotic therapy. This highlights its potential as an alternative treatment option for antibiotic-resistant infections.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| Methyl benzoate | Antimicrobial | Effective against Gram-positive bacteria |

| Methyl 4-chlorobenzoate | Anti-inflammatory | Moderate inhibition of COX enzymes |

| Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate | Antiviral/Anticancer | Promising results in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.